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molecular formula C16H20 B241783 1-Phenyladamantane CAS No. 780-68-7

1-Phenyladamantane

Cat. No. B241783
M. Wt: 212.33 g/mol
InChI Key: XACJBFHSZJWBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07625932B2

Procedure details

Add 1-bromoadamantane (10 g, 46.5 mmols), potassium carbonate (7.7 g, 55.8 mmols) and palladium on carbon (250 mg, catalytic) in benzene and heat to 120° C. for 1 week. Cool the reaction to room temperature and filter over Celite® rinsing with EtOAc. Concentrate under reduce pressure to provide the title compound. 1H NMR (400 MHz; CDCl3) δ 7.2-7.4(m, 5H), 2.10(s, 3H), 1.92(s, 6H), 1.77(s, 6H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH2:3]1)[CH2:9]2.C(=O)([O-])[O-].[K+].[K+]>[Pd].C1C=CC=CC=1>[C:2]1([C:2]23[CH2:11][CH:6]4[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]4)[CH2:3]2)[CH2:9]3)[CH:11]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC12CC3CC(CC(C1)C3)C2
Name
Quantity
7.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
FILTRATION
Type
FILTRATION
Details
filter over Celite®
WASH
Type
WASH
Details
rinsing with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C12CC3CC(CC(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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